N-(4-fluoro-2-methylphenyl)thian-3-amine N-(4-fluoro-2-methylphenyl)thian-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17778291
InChI: InChI=1S/C12H16FNS/c1-9-7-10(13)4-5-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3
SMILES:
Molecular Formula: C12H16FNS
Molecular Weight: 225.33 g/mol

N-(4-fluoro-2-methylphenyl)thian-3-amine

CAS No.:

Cat. No.: VC17778291

Molecular Formula: C12H16FNS

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluoro-2-methylphenyl)thian-3-amine -

Specification

Molecular Formula C12H16FNS
Molecular Weight 225.33 g/mol
IUPAC Name N-(4-fluoro-2-methylphenyl)thian-3-amine
Standard InChI InChI=1S/C12H16FNS/c1-9-7-10(13)4-5-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3
Standard InChI Key PWNVDNMIWAUXPD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)NC2CCCSC2

Introduction

N-(4-fluoro-2-methylphenyl)thian-3-amine is a chemical compound belonging to the class of thioamines, characterized by the presence of a sulfur atom in its structure. This compound features a fluorinated aromatic ring, which enhances its biological activity and potential applications in medicinal chemistry. The presence of the thian group, a five-membered ring containing sulfur, contributes to its unique properties, making it a subject of interest in pharmaceutical research.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)thian-3-amine typically involves nucleophilic substitution reactions and the introduction of the thian group. Common synthetic routes may include reactions with sulfur sources like thiourea and solvents such as dimethylformamide to facilitate the reaction conditions. The choice of reagents, solvents, and reaction conditions (e.g., temperature and time) is critical for achieving high yield and purity of the product.

Biological Activity and Potential Applications

N-(4-fluoro-2-methylphenyl)thian-3-amine is being investigated for its potential therapeutic applications, particularly in oncology. The fluorinated aromatic ring enhances its interaction with biological targets such as enzymes or receptors involved in cancer pathways. Studies suggest that compounds with similar structures exhibit activity against various biological targets, including protein kinases involved in cancer pathways.

Chemical Reactions and Interactions

This compound can participate in various chemical reactions, often requiring specific catalysts or conditions to proceed efficiently. The choice of solvent and reaction medium plays a critical role in determining the yield and purity of the product. Interaction studies are crucial for understanding how N-(4-fluoro-2-methylphenyl)thian-3-amine interacts with biological systems, potentially leading to improved efficacy in therapeutic applications.

Comparison with Similar Compounds

Similar compounds, such as N-(3-fluoro-2-methylphenyl)thian-3-amine and N-(3-fluoro-4-methylphenyl)thian-3-amine, share structural similarities but differ in the positioning of the fluorine atom or the presence of different substituents on the phenyl ring. These variations can significantly influence their chemical reactivity and biological activity.

Data Table: Comparison of N-(4-fluoro-2-methylphenyl)thian-3-amine with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
N-(4-fluoro-2-methylphenyl)thian-3-amineNot specifiedNot specifiedFluorine at para position, thian-3-amine moiety
N-(3-fluoro-2-methylphenyl)thian-3-amineC₁₂H₁₆FNS225.33 g/molFluorine at meta position, similar thian structure
N-(3-fluoro-4-methylphenyl)thian-3-amineC₁₀H₁₂FN₂S214.28 g/molFluorine at meta position, different phenyl substitution

This table highlights the structural variations among these compounds, which can influence their chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator